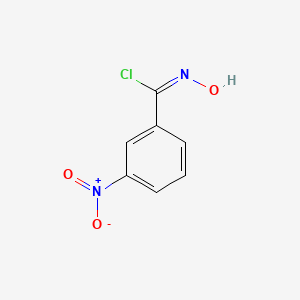

(1Z)-N-hydroxy-3-nitrobenzenecarboximidoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1Z)-N-hydroxy-3-nitrobenzenecarboximidoyl chloride” is a chemical compound. It is an organic compound that belongs to the class of imines . The general formula for imines is RR’C=N−OH, where R is an organic side-chain and R’ may be hydrogen, forming an aldoxime, or another organic group, forming a ketoxime .

Synthesis Analysis

The synthesis of such compounds typically involves the condensation of an aldehyde or a ketone with hydroxylamine . The condensation of aldehydes with hydroxylamine gives aldoximes, and ketoximes are produced from ketones and hydroxylamine .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as X-ray crystallography . X-ray crystallography is a powerful technique to determine the three-dimensional molecular structure of small molecule compounds at atomic resolution .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be determined by studying the reaction order . The reaction order is typically determined from experimental data .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed in terms of viscosity, conductivity, and density as a function of temperature .Scientific Research Applications

Environmental Implications

One significant application of compounds related to (1Z)-N-hydroxy-3-nitrobenzenecarboximidoyl chloride is in the field of environmental science, particularly in the study of the degradation of azo dyes in wastewater treatment processes. Yuan et al. (2011) investigated the effects of chloride ion on the degradation of Acid Orange 7, an azo dye, in a cobalt/peroxymonosulfate advanced oxidation process. The study found that chloride ions have a dual role, both inhibiting and accelerating the degradation process, and highlighted the potential formation of chlorinated aromatic compounds during the treatment process, which includes compounds structurally related to this compound (Yuan, Ramjaun, Wang, & Liu, 2011).

Chemical Synthesis and Applications

In the realm of chemical synthesis and pharmaceuticals, compounds similar to this compound are used as intermediates in synthesizing various bioactive compounds. Zhu et al. (2014) synthesized a series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, starting from pyrazole carbonyl chloride and substituted phenylhydroxyamines, which have potential insecticidal and fungicidal activities (Zhu, Wang, Zhang, Xiong, Yu, & Li, 2014).

De-feng (2006) utilized meta-nitrobenzoyl chloride, a compound structurally related to this compound, in the synthesis of 2-hydroxy-4-methoxy-3′-aminodibenzophenone and its derivatives. These compounds are important for their applications in various fields, including materials science and pharmaceuticals (De-feng, 2006).

Material Science and Engineering

Compounds related to this compound have been utilized in the synthesis and development of advanced materials. For instance, Andrus and Liu (2006) described the synthesis of polyhydroxylated ester analogs of the stilbene resveratrol using decarbonylative Heck couplings, where protected 3,5-hydroxy-benzoyl chlorides were used. These compounds are important antioxidants and have disease preventative properties (Andrus & Liu, 2006).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with “(1Z)-N-hydroxy-3-nitrobenzenecarboximidoyl chloride” can be determined by referring to its Safety Data Sheet . These documents provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Future Directions

Properties

IUPAC Name |

(1Z)-N-hydroxy-3-nitrobenzenecarboximidoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-7(9-11)5-2-1-3-6(4-5)10(12)13/h1-4,11H/b9-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAGTJSJWCRWAZ-CLFYSBASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/O)/Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33512-94-6 |

Source

|

| Record name | 33512-94-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide](/img/structure/B2470227.png)

![3-(2-fluorobenzyl)-1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2470230.png)

![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2470237.png)